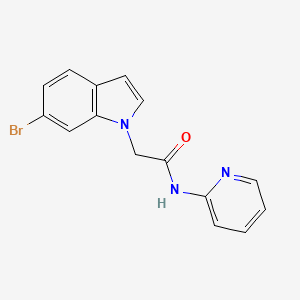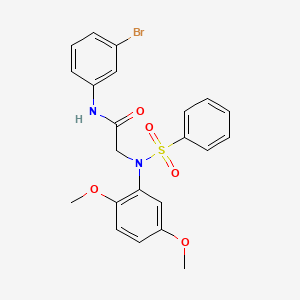
2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of indole derivatives that have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide can inhibit the growth and proliferation of cancer cells in vitro. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of the compound on normal cells and tissues are not well studied.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide in lab experiments is its potential as a pharmaceutical intermediate in the synthesis of other drugs. The compound is relatively easy to synthesize and has a high purity yield. However, the compound's effects on normal cells and tissues are not well studied, which limits its potential applications in biomedical research.
Future Directions
There are several potential directions for future research on 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide. One area of interest is the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the compound's effects on normal cells and tissues and to identify potential side effects. Another area of interest is the compound's potential as a pharmaceutical intermediate in the synthesis of other drugs. Future research can focus on optimizing the synthesis method and improving the purity yield of the compound.
Synthesis Methods
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide involves the reaction of 2-bromoacetophenone and 6-bromoindole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-pyridinecarboxylic acid to yield the final product. The purity and yield of the compound can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide has been studied for its potential applications in biomedical research. One of the major areas of interest is cancer research, as indole derivatives have been shown to possess anti-cancer properties. The compound has also been studied for its potential use as a pharmaceutical intermediate in the synthesis of other drugs.
properties
IUPAC Name |
2-(6-bromoindol-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-12-5-4-11-6-8-19(13(11)9-12)10-15(20)18-14-3-1-2-7-17-14/h1-9H,10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIUXZXRMMUVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6005669.png)
![N~2~-benzyl-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005673.png)
![methyl 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6005675.png)
![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6005681.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6005690.png)
![N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6005697.png)
![N-(4-fluorophenyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6005703.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6005725.png)
![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)
![[2-({3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6005746.png)
